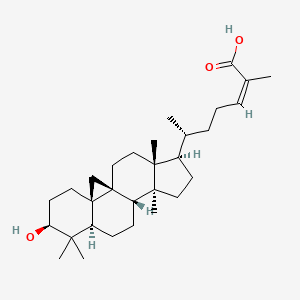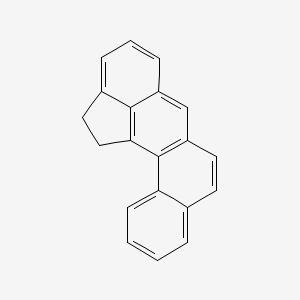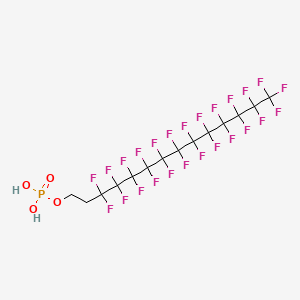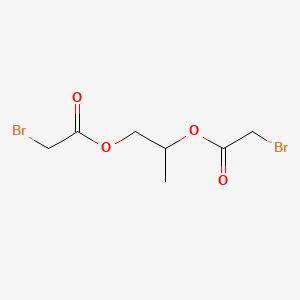
1,2-Bis-(bromoacetoxy)-propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-(bromoacetoxy)-propane is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propane, where two bromoacetoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis-(bromoacetoxy)-propane can be synthesized through the esterification of 1,2-dihydroxypropane (propylene glycol) with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or other strong acids.
The reaction can be represented as follows:
CH3CH(OH)CH2OH+2BrCH2COOH→CH3CH(OCOCH2Br)CH2OCOCH2Br+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,2-Bis-(bromoacetoxy)-propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a base or acid catalyst, leading to the formation of 1,2-dihydroxypropane and bromoacetic acid.
Reduction: The compound can be reduced to form 1,2-dihydroxypropane and bromoacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 1,2-Dihydroxypropane and bromoacetic acid.
Reduction: 1,2-Dihydroxypropane and bromoacetaldehyde.
科学研究应用
1,2-Bis-(bromoacetoxy)-propane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form stable bonds.
作用机制
The mechanism of action of 1,2-Bis-(bromoacetoxy)-propane involves its reactivity towards nucleophiles. The bromoacetoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
1,2-Bis-(bromoacetoxy)-ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis-(bromoacetoxy)-propane: Similar structure but with bromoacetoxy groups on the first and third carbon atoms.
1,2-Dibromoethane: Contains two bromine atoms on an ethane backbone without the acetoxy groups.
Uniqueness
1,2-Bis-(bromoacetoxy)-propane is unique due to its specific arrangement of bromoacetoxy groups on a propane backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, and industrial processes.
属性
CAS 编号 |
37102-72-0 |
|---|---|
分子式 |
C7H10Br2O4 |
分子量 |
317.96 g/mol |
IUPAC 名称 |
2-(2-bromoacetyl)oxypropyl 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |
InChI 键 |
RGDPNMOZYADFIA-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)CBr)OC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


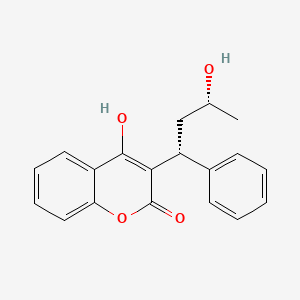
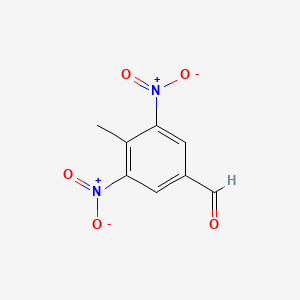
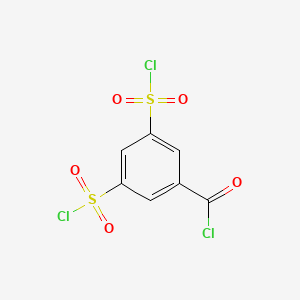
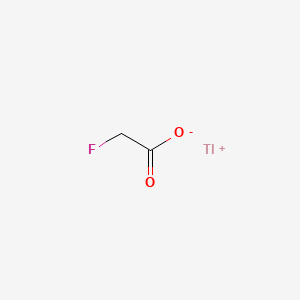

![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

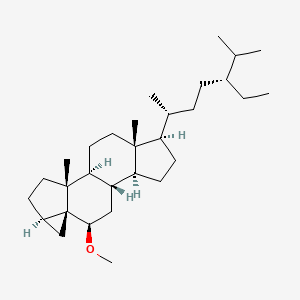
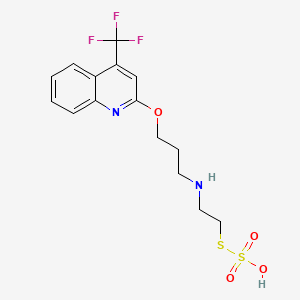
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
